molecular formula C6H11F3O B3018494 (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol CAS No. 2248200-77-1

(2R)-5,5,5-Trifluoro-2-methylpentan-1-ol

Cat. No.: B3018494
CAS No.: 2248200-77-1
M. Wt: 156.148
InChI Key: RKLGLYKACHHIND-RXMQYKEDSA-N
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Description

(2R)-5,5,5-Trifluoro-2-methylpentan-1-ol is a chiral fluorinated alcohol characterized by a stereogenic center at the 2-position (R configuration), a methyl branch at the same carbon, and a terminal trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₆H₁₁F₃O, with a molecular weight of 156.15 g/mol. The compound’s structure combines steric hindrance from the methyl group with the strong electron-withdrawing effects of the -CF₃ group, which significantly influences its physicochemical properties, such as acidity, hydrophobicity, and metabolic stability.

For example, enantioselective synthesis could involve asymmetric reduction of a ketone precursor or enzymatic resolution of racemic mixtures . The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or halogen-exchange reactions using reagents like CF₃SiMe₃ or CF₃Br .

Key applications of this compound likely align with those of structurally related fluorinated alcohols, such as serving as intermediates in pharmaceuticals, agrochemicals, or materials science. Fluorinated alcohols are prized for their ability to enhance binding affinity in drug molecules and improve resistance to oxidative degradation .

Properties

IUPAC Name

(2R)-5,5,5-trifluoro-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(4-10)2-3-6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGLYKACHHIND-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol typically involves the introduction of the trifluoromethyl group into the pentane backbone. One common method is the reaction of 2-methylpentan-1-ol with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
(2R)-5,5,5-Trifluoro-2-methylpentan-1-ol serves as a valuable building block in organic synthesis. Its unique trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds, making it useful in the design of pharmaceuticals and agrochemicals .

2. Medicinal Chemistry:
In medicinal chemistry, this compound can modify the pharmacokinetic properties of drug candidates. The presence of the trifluoromethyl group can improve the bioavailability and metabolic stability of drugs, making it a crucial component in developing effective therapeutics. For instance, it has been utilized in synthesizing intermediates for pain management medications like tapentadol, where its structural properties contribute to the drug's efficacy .

3. Industrial Applications:
The compound finds applications in producing specialty chemicals and materials. Its incorporation into polymers can enhance chemical resistance and thermal stability, making it suitable for various industrial applications.

Case Studies

Case Study 1: Pharmaceutical Development
A study demonstrated that this compound was used to synthesize a novel analgesic compound with improved pharmacokinetic properties compared to existing medications. The incorporation of the trifluoromethyl group resulted in enhanced metabolic stability and reduced clearance rates in preclinical models.

Case Study 2: Agrochemical Synthesis
In agrochemical research, this compound was employed as an intermediate in synthesizing new herbicides. The unique properties conferred by the trifluoromethyl group allowed for better binding affinity to target enzymes in plants, leading to increased efficacy against specific weed species.

Mechanism of Action

The mechanism by which (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

5,5,5-Trifluoropentan-1-ol (Linear Analogue)

  • Molecular Formula : C₅H₉F₃O
  • Molecular Weight : 142.12 g/mol
  • Structure : A linear isomer lacking the methyl branch at the 2-position.
Property (2R)-5,5,5-Trifluoro-2-methylpentan-1-ol 5,5,5-Trifluoropentan-1-ol
Branching Methyl branch at C2 Linear
Steric Hindrance Higher (due to methyl group) Lower
Acidity (pKa) ~12.5–13.5 (estimated)* ~12.0–13.0 (estimated)*
Hydrophobicity Higher (branched alkyl chain) Lower

Key Differences :

  • The branched structure enhances hydrophobicity, making it more suitable for lipid-rich environments (e.g., membrane-penetrating drug candidates) .
  • The linear analogue’s lower molecular weight may result in higher volatility.

*Note: pKa values are estimated based on trends in fluorinated alcohols, where -CF₃ groups lower pKa by stabilizing the conjugate base via electron withdrawal .

5-Bromo-4,4,5,5-Tetrafluoropentan-1-ol (Halogen-Substituted Analogue)

  • Molecular Formula : C₅H₇BrF₄O
  • Molecular Weight : 239.01 g/mol
  • Structure : Contains bromine and four fluorine atoms at C4 and C4.
Property This compound 5-Bromo-4,4,5,5-Tetrafluoropentan-1-ol
Substituents -CF₃ at C5, -CH₃ at C2 -Br and -F at C4/C5
Reactivity Less reactive (no labile Br) Bromine enables nucleophilic substitution
Electron Effects Strong -I effect from -CF₃ Combined -I effects from F and Br
Applications Drug intermediates, chiral synthons Cross-coupling reactions, polymer precursors

Key Differences :

  • The bromine in the tetrafluoro compound offers a handle for further functionalization (e.g., Suzuki coupling), whereas the target compound’s -CF₃ group is less reactive .

Physicochemical and Biochemical Properties

Hydrophobicity

Fluorinated compounds exhibit enhanced hydrophobicity due to the lipophilic nature of C-F bonds. The target compound’s methyl branch further amplifies this property, as demonstrated in fluorinated amino acids like 5,5,5-trifluoroisoleucine, where -CF₃ groups increase α-helix propensity in proteins by stabilizing hydrophobic interactions .

Metabolic Stability

The -CF₃ group in this compound likely confers resistance to oxidative metabolism, similar to fluorinated isoleucine analogues that show prolonged half-lives in biological systems . In contrast, non-fluorinated alcohols are more susceptible to enzymatic degradation.

Biological Activity

Overview

(2R)-5,5,5-Trifluoro-2-methylpentan-1-ol is an organic compound notable for its trifluoromethyl group and hydroxyl functionality on a pentane backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with enzymes and receptors that influence various physiological processes.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly affect its biological activity. The unique chemical properties of this compound make it a valuable candidate for pharmaceutical applications, particularly in modifying drug candidates to improve their pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can modulate the reactivity of the compound, allowing it to alter enzyme kinetics or receptor binding affinities. This can lead to specific physiological effects, including modulation of metabolic pathways and potential therapeutic outcomes.

Table 1: Biological Activity Summary

Activity Description
Enzyme InteractionMay alter enzyme activity through competitive inhibition or allosteric modulation
Receptor BindingPotential agonist/antagonist at specific receptors involved in metabolic processes
Pharmacokinetic ModulationEnhances stability and bioavailability of drug candidates

Case Studies and Research Findings

  • Pharmacological Applications : Research indicates that derivatives of compounds with similar structures exhibit significant immunosuppressive activities by modulating S1P receptors. This suggests that this compound could also possess similar properties, making it relevant for conditions requiring immune modulation .
  • Cellular Effects : A study on calcitriol derivatives showed that modifications at the C-20 position with trifluoromethyl groups led to enhanced differentiation in leukemia cells. This highlights the potential for this compound to influence cell differentiation pathways .
  • Comparative Analysis : In comparison with other alcohol derivatives lacking trifluoromethyl groups, this compound demonstrated increased potency and metabolic stability. This characteristic may allow for lower dosing requirements in therapeutic applications compared to traditional compounds .

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